![molecular formula C16H15ClN2O3 B5719417 N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide, also known as ML239, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the benzamide class of compounds and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a key role in the inflammatory response. N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is that it is a small molecule inhibitor, making it easy to synthesize and modify for improved efficacy. However, one of the limitations of N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide. One potential direction is to study its potential as a therapy for inflammatory bowel disease. Another potential direction is to further investigate its mechanism of action, which could lead to the development of more effective inhibitors. Additionally, N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide could be further modified to improve its efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide involves a multi-step process that begins with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-aminophenyl)acetamide to give the desired product, N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory bowel disease. N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(3-acetamidophenyl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(20)18-12-4-3-5-13(9-12)19-16(21)14-8-11(17)6-7-15(14)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLKTADETPLACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide |
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